Menaquinone 10

Catalog No.
S1528185
CAS No.
523-40-0
M.F
C61H88O2
M. Wt
853.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menaquinone 10

CAS Number

523-40-0

Product Name

Menaquinone 10

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methylnaphthalene-1,4-dione

Molecular Formula

C61H88O2

Molecular Weight

853.3 g/mol

InChI

InChI=1S/C61H88O2/c1-46(2)24-15-25-47(3)26-16-27-48(4)28-17-29-49(5)30-18-31-50(6)32-19-33-51(7)34-20-35-52(8)36-21-37-53(9)38-22-39-54(10)40-23-41-55(11)44-45-57-56(12)60(62)58-42-13-14-43-59(58)61(57)63/h13-14,24,26,28,30,32,34,36,38,40,42-44H,15-23,25,27,29,31,33,35,37,39,41,45H2,1-12H3/b47-26+,48-28+,49-30+,50-32+,51-34+,52-36+,53-38+,54-40+,55-44+

InChI Key

OCQQATZYCNAKQB-UQUNHUMXSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-3-methyl-1,4-naphthalenedione; Menaquinone MK 10; Vitamin K2(50); Vitamin MK 10;

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Bone Health

One well-established area of research for MK-10 concerns bone health. MK-10 activates proteins involved in bone mineralization, promoting calcium deposition into bones and potentially reducing the risk of osteoporosis []. Studies have shown that higher dietary intake of MK-10 is associated with higher bone mineral density, a marker of strong bones [].

Menaquinone 10, also known as Vitamin K2 (menaquinone-10), is a fat-soluble vitamin belonging to the family of menaquinones. It is characterized by a long isoprenoid side chain, specifically containing ten isoprene units. Menaquinones play a crucial role in various biological processes, primarily in the regulation of calcium metabolism and blood coagulation. They are synthesized by certain bacteria and can be found in fermented foods and animal products.

  • The mechanism of action of MK-10, if any, remains unclear. However, the general mechanism of vitamin K involves its role as a cofactor for enzymes responsible for activating proteins involved in blood clotting and bone mineralization [].
  • The length of the isoprenyl side chain might influence how MK-10 interacts with these enzymes, potentially affecting its specific function compared to other MK subtypes.
  • There is limited data on the safety and hazards of MK-10 specifically.
  • In general, menaquinones are considered to be relatively safe with low toxicity [].
  • More research is needed to determine if there are any specific safety concerns related to MK-10.

The biosynthesis of menaquinone 10 involves several key reactions. The primary precursor is 1,4-dihydroxy-2-naphthoic acid, which undergoes prenylation to form demethylmenaquinone. This reaction is catalyzed by the enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase. The subsequent steps include:

  • Decarboxylation: Removal of a carboxyl group from 1,4-dihydroxy-2-naphthoic acid.
  • Prenylation: Addition of a long isoprenoid chain.
  • Oxidation: Conversion of the quinol form to the quinone form, which is essential for its biological activity .

Menaquinone 10 is vital for several biological functions:

  • Blood Coagulation: It facilitates the γ-carboxylation of glutamic acid residues in proteins that are crucial for blood clotting.
  • Bone Health: Menaquinone 10 aids in calcium metabolism and bone mineralization, reducing the risk of osteoporosis.
  • Cardiovascular Health: It may help prevent arterial calcification by regulating calcium levels in vascular tissues .

Menaquinone 10 can be synthesized through both natural and synthetic methods:

  • Natural Synthesis: Produced by anaerobic bacteria from dietary sources like fermented foods (e.g., natto) and animal products.
  • Chemical Synthesis: Various synthetic pathways exist, which often involve the use of quinones as starting materials and employ techniques like prenylation and oxidation to achieve the desired compound .

Menaquinone 10 has several applications across different fields:

  • Nutraceuticals: Used as a dietary supplement to support bone health and cardiovascular function.
  • Pharmaceuticals: Investigated for its potential therapeutic effects in conditions like osteoporosis and cardiovascular diseases.
  • Food Industry: Added to functional foods for its health benefits and as a preservative due to its antioxidant properties .

Research indicates that menaquinone 10 interacts with various biological systems:

  • Calcium Regulation: It has been shown to enhance calcium absorption in the intestines and its deposition in bones.
  • Synergistic Effects: When combined with other vitamins (such as Vitamin D), it exhibits enhanced effects on bone health and cardiovascular protection.
  • Antioxidant Activity: Menaquinone 10 may also act as an antioxidant, protecting cells from oxidative stress .

Menaquinone 10 belongs to a broader class of compounds known as menaquinones, which vary based on the length of their isoprenoid side chains. Here are some similar compounds:

Compound NameIsoprene UnitsKey Characteristics
Menaquinone 44Most common form in animal products; involved in blood clotting.
Menaquinone 77Found in fermented foods; better bioavailability than MK-4.
Menaquinone 99Produced by certain bacteria; less studied than MK-4 or MK-7.
Menaquinone 1111Less common; potential unique biological effects yet to be fully explored.

Uniqueness of Menaquinone 10

Menaquinone 10's uniqueness lies in its longer side chain compared to other menaquinones, which may enhance its lipid solubility and bioavailability, allowing it to be more effective in targeting tissues involved in calcium metabolism and cardiovascular health. Additionally, its specific interactions within biochemical pathways make it a subject of interest for further research into its health benefits .

XLogP3

20.1

Other CAS

523-40-0

Dates

Modify: 2024-04-14

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